molecular formula C18H10Br2 B1284212 2,7-Dibromotriphenylene CAS No. 888041-37-0

2,7-Dibromotriphenylene

Cat. No.: B1284212
CAS No.: 888041-37-0
M. Wt: 386.1 g/mol
InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N
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Description

2,7-Dibromotriphenylene is an aromatic compound with the chemical formula C18H10Br2. It consists of a central phenylene ring with two bromine atoms attached at positions 2 and 7.

Mechanism of Action

Pharmacokinetics

It is also predicted to be a substrate for P-glycoprotein, which could affect its distribution and elimination .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. For 2,7-Dibromotriphenylene, it is recommended to be stored in a dry room at normal temperature . .

Biochemical Analysis

Biochemical Properties

2,7-Dibromotriphenylene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to inhibit certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of various endogenous and exogenous substances. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to a decrease in the metabolism of certain substrates, resulting in their accumulation within the cell. Furthermore, this compound can interact with other proteins and enzymes, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and primarily acts as an enzyme inhibitor. At higher doses, this compound can cause significant toxicity, including liver damage and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect the levels of certain metabolites by inhibiting their degradation, leading to altered metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. The compound tends to accumulate in lipid-rich regions due to its hydrophobic nature. This accumulation can lead to localized effects, particularly in tissues with high lipid content, such as the liver and adipose tissue .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells. This subcellular localization is facilitated by its interactions with specific targeting signals and post-translational modifications. The presence of this compound in these organelles can influence their function, including the inhibition of mitochondrial enzymes and disruption of normal endoplasmic reticulum processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromotriphenylene can be synthesized through a bromination reaction of triphenylene. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromotriphenylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used. The reactions are often performed under inert atmosphere conditions.

    Dehalogenation Reactions: Reagents like zinc or magnesium in the presence of acids are used for dehalogenation.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Coupling Reactions: Products are larger aromatic compounds with extended conjugation.

    Dehalogenation Reactions: The major product is triphenylene.

Scientific Research Applications

2,7-Dibromotriphenylene has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,7-Dibromotriphenylene is unique due to the specific electronic effects of the bromine atoms, which influence its reactivity and the properties of the resulting products. The bromine atoms also make it a versatile intermediate for further functionalization and coupling reactions .

Properties

IUPAC Name

2,7-dibromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPBYGXGRDFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583088
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888041-37-0
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 2,7-Dibromotriphenylene when deposited on a gold (Au(111)) surface?

A1: The research paper [] demonstrates that this compound undergoes a stepwise dehalogenative homocoupling reaction when deposited on an Au(111) surface. This means that the bromine atoms are removed, and two molecules of this compound link together, forming larger structures on the gold surface. This process is significant for building specific nanostructures through on-surface synthesis.

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